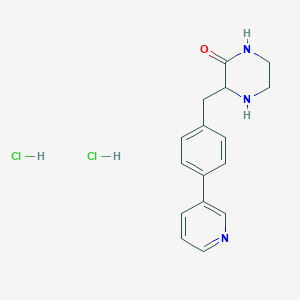

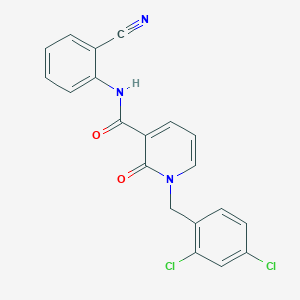

![molecular formula C19H16N2O B2936404 (Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 881561-16-6](/img/structure/B2936404.png)

(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazoline derivatives have been reported to exhibit multiple bioactivities . They have been synthesized and screened for anti-inflammatory activities in lipopolysaccharide-induced macrophages . The most potent compounds showed dose-dependent inhibition against lipopolysaccharide-induced TNF-α and IL-6 release .

Synthesis Analysis

Quinazoline derivatives have been synthesized through various methodologies . For instance, 33 4-amino quinazolin derivatives were synthesized and screened for anti-inflammatory activities . Another study described the rapid synthesis of a diverse set of dihydroquinazolin-4-ones and quinazolin-4-ones .Molecular Structure Analysis

Quinazoline derivatives have substantial affinity levels towards certain receptor systems . The correlation analysis of cytotoxicity profiles revealed a collection of effective and consistent substitutions .Chemical Reactions Analysis

Quinazoline and its derivatives have been used in multi-target drug design, especially dual-target inhibitors, providing highly potent and selective anticancer agents .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary widely, and are often influenced by the specific substitutions made during synthesis .Mechanism of Action

Target of Action

It is known that quinolones, a class of compounds to which this molecule is related, inhibit dna gyrase and topoisomerase iv activities . These enzymes are essential for bacterial viability .

Mode of Action

Quinolones, which share structural similarities with this compound, act by inhibiting dna gyrase and topoisomerase iv activities . These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the cessation of bacterial growth .

Biochemical Pathways

Given the known targets of related quinolones, it can be inferred that this compound may affect the dna replication pathway in bacteria .

Result of Action

Based on the mode of action of related quinolones, it can be inferred that this compound may lead to the inhibition of bacterial growth by disrupting dna replication .

Safety and Hazards

properties

IUPAC Name |

(3Z)-3-[(4-methylphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c1-13-6-8-14(9-7-13)12-15-10-11-21-17-5-3-2-4-16(17)19(22)20-18(15)21/h2-9,12H,10-11H2,1H3/b15-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFXJPRTWFSKJI-QINSGFPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2CCN3C2=NC(=O)C4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/CCN3C2=NC(=O)C4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzonitrile](/img/structure/B2936323.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2936326.png)

![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2936327.png)

![3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2936328.png)

![4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2936333.png)

![Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2936334.png)

![N1-(2-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2936340.png)

![N-(2-ethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2936342.png)